6-Benzyloxygramine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Benzyloxygramine involves various chemical reactions, including the reaction of specific precursors with carbon disulfide in water/pyridine mixtures or with benzyl bromide in methanolic ammonia water to obtain derivatives with specific molecular formulas (Hwang et al., 2006). These syntheses highlight the versatility and complexity of pathways to obtain benzylated compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one obtained by Hwang et al., crystallizes in the monoclinic space group, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions. These structural features are pivotal for the physical and chemical properties of such compounds (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Benzyloxygramine derivatives involves multielectron redox behavior with liquid crystalline properties, as demonstrated by the synthesis of poly(6-azulenylethynyl)benzene derivatives exhibiting multielectron redox properties and columnar mesophases (Ito et al., 2003). These reactions are indicative of the compound's ability to undergo complex transformations and its potential utility in various applications.
Physical Properties Analysis
The physical properties, such as density, crystal structure, and hydrogen bonding patterns, are crucial for understanding the stability and solubility of 6-Benzyloxygramine derivatives. The detailed crystallographic analysis provides insights into the compound's solid-state characteristics, which are essential for material science and pharmaceutical applications (Hwang et al., 2006).
Scientific Research Applications
Synthesis and Biological Activity
- Research has explored synthesizing novel compounds from eugenol, including 1,3-benzoxazine and aminomethyl compounds, to study their biological activity. Such compounds, including derivatives similar to 6-benzyloxygramine, have shown toxicity in brine shrimp lethality tests, indicating potential for further bioactivity studies (Rudyanto et al., 2014).
Pharmaceutical Development
- In pharmaceutical research, 6-benzyloxygramine derivatives have been investigated for their potential in drug design. For example, 5-benzyloxygramine was identified as a stabilizer in non-native protein–protein interactions, particularly in the context of antiviral drug design against coronavirus diseases. This indicates the potential of such compounds in developing new therapeutic agents (Lin et al., 2020).
Chemical Synthesis and Analysis
- Studies have been conducted on the synthesis of hydroxyskatoles, where methods involving hydrogenolysis of benzyloxygramines were described. This research contributes to the broader understanding of chemical synthesis processes and the potential applications of these compounds in various fields (Heacock & Hutzinger, 1964).
Antimicrobial and Antitubercular Applications
- The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and its derivatives, which are structurally related to 6-benzyloxygramine, has shown promising activity against Mycobacterium tuberculosis, indicating potential applications in antimicrobial and antitubercular therapy (Nimbalkar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLSLHBKDIBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293837 | |
Record name | 6-Benzyloxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxygramine | |
CAS RN |
57765-22-7 | |
Record name | 57765-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzyloxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.